Defined Role as a Key Intermediate in the Industrial Synthesis of Iopamidol API
In the primary industrial process for manufacturing Iopamidol, Pentaacetyliopamidol is the specific, fully acetylated intermediate that is produced before the final deprotection step [1]. The process, described in patent literature, involves reacting the dichloride of 5-amino-2,4,6-triiodoisophthalic acid (compound I) with (S)-2-acetyloxypropionyl chloride to form compound II, which is then reacted with serinol to yield Pentaacetyliopamidol (referred to as Acetyl-Iopamidol or compound III). This intermediate is then hydrolyzed to yield the final Iopamidol API [1].
| Evidence Dimension | Synthetic Intermediacy |
|---|---|
| Target Compound Data | Pentaacetyliopamidol is the penultimate intermediate, directly yielding Iopamidol upon hydrolysis. |
| Comparator Or Baseline | Alternative routes using different protecting groups or acylated intermediates (e.g., O-Acetyl Iopamidol, CAS 60166-92-9) represent different synthetic pathways or result in distinct impurity profiles. |
| Quantified Difference | Pentaacetyliopamidol is the uniquely defined intermediate in the patented mechanochemical process and the standard DMAC-based process for Iopamidol synthesis [1][2]. |
| Conditions | Industrial synthesis of Iopamidol API, typically in N,N-dimethylacetamide (DMAC) or via mechanochemical milling. |
Why This Matters
This established, patented role makes Pentaacetyliopamidol an essential procurement item for process development, optimization, and validation of Iopamidol manufacturing.
- [1] Bracco Imaging SPA. (2020). Mechanochemical Synthesis of Radiographic Agents Intermediates. US Patent Application 20200079728A1. View Source
- [2] Justia Patents. (2020). Mechanochemical synthesis of radiographic agents intermediates. US Patent 10836710. View Source
